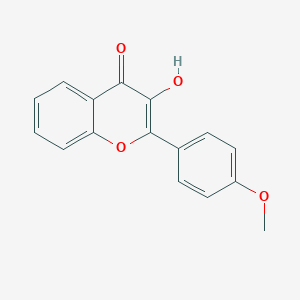

4'-Methoxyflavonol

Übersicht

Beschreibung

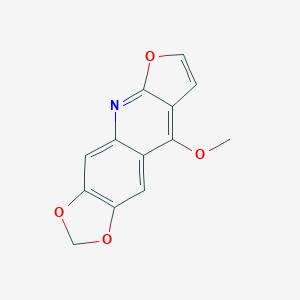

4’-Methoxyflavonol ist eine synthetische Flavonoidverbindung mit der Summenformel C16H12O4. Es ist durch das Vorhandensein einer Methoxygruppe an der 4’-Position der Flavonolstruktur gekennzeichnet. Diese Verbindung ist für ihre hellgelbe bis gelbe Farbe bekannt und wird hauptsächlich in der wissenschaftlichen Forschung aufgrund ihrer verschiedenen biologischen Aktivitäten eingesetzt .

Wissenschaftliche Forschungsanwendungen

4’-Methoxyflavonol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Flavonoiden zu untersuchen.

Biologie: Es wurde auf seine Auswirkungen auf verschiedene biologische Prozesse untersucht, darunter Enzyminhibition und Zellsignalwege.

Medizin: Die Forschung hat ein neuroprotektives Potenzial gezeigt, was es zu einem Kandidaten für die Untersuchung neurodegenerativer Erkrankungen macht.

5. Wirkmechanismus

Der Wirkmechanismus von 4’-Methoxyflavonol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann Enzyme wie Poly(ADP-Ribose)-Polymerase inhibieren, die an der DNA-Reparatur und dem Zelltod beteiligt sind. Diese Inhibition kann neuronale Zellen vor chemisch induzierter DNA-Schädigung und Exzitotoxizität schützen . Darüber hinaus kann es Signalwege in Bezug auf Entzündungen und oxidativen Stress modulieren .

Ähnliche Verbindungen:

4’-Methoxyflavone: Ähnlich in der Struktur, aber es fehlt die Hydroxylgruppe an der 3-Position.

3’,4’-Dimethoxyflavone: Enthält eine zusätzliche Methoxygruppe an der 3’-Position.

6-Methoxyflavone: Hat eine Methoxygruppe an der 6-Position anstelle der 4’-Position.

Einzigartigkeit: 4’-Methoxyflavonol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und biologische Aktivität beeinflusst. Das Vorhandensein sowohl der Methoxy- als auch der Hydroxylgruppe ermöglicht vielfältige chemische Reaktionen und Interaktionen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung macht .

Wirkmechanismus

Target of Action

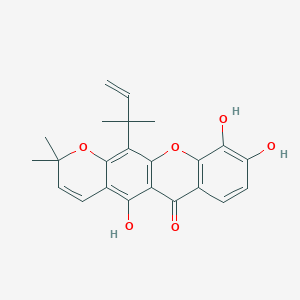

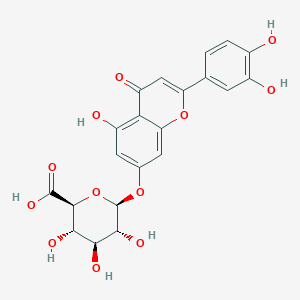

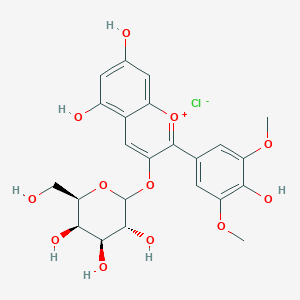

4’-Methoxyflavonol, also known as 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one or 3-Hydroxy-4’-methoxyflavone, is a synthesized flavone/flavonol . It is a part of the prenylated flavonoids family, which are known to interact with diverse cellular targets due to their higher lipid solubility and affinity for the cell membrane . .

Mode of Action

It is known to interact with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dppc) bilayers

Biochemical Pathways

Prenylated flavonoids, the group to which 4’-Methoxyflavonol belongs, are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . These activities suggest that multiple biochemical pathways could be influenced by 4’-Methoxyflavonol.

Pharmacokinetics

It is known that prenylated flavonoids, including 4’-methoxyflavonol, possess higher lipid solubility and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that 4’-Methoxyflavonol could have good bioavailability.

Result of Action

It is known to be a neuroprotective agent that inhibits the accumulation of poly (adp-ribose) and neuronal cell death following chemically-induced dna damage .

Action Environment

It is known that the solid complexes of prenylated flavonoids are stable in air for more than 60 days, and their aqueous solutions are also stable for 96 hours under anaerobic or dark conditions . This suggests that 4’-Methoxyflavonol could be stable under various environmental conditions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4’-Methoxyflavonol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Methoxybenzaldehyd mit 2-Hydroxyacetophenon in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung der Flavonolstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natriumhydroxid oder Kaliumcarbonat .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 4’-Methoxyflavonol nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie Labormethoden, wobei Anpassungen für den Maßstab und die Effizienz vorgenommen werden. Industrielle Prozesse können kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4’-Methoxyflavonol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppe in eine Carbonylgruppe umwandeln, wodurch Chinone entstehen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe wieder in Hydroxylgruppen umwandeln.

Substitution: Die Methoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nukleophile in Gegenwart von Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Chinone ergeben, während die Reduktion Dihydroflavonole erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

4’-Methoxyflavone: Similar in structure but lacks the hydroxyl group at the 3-position.

3’,4’-Dimethoxyflavone: Contains an additional methoxy group at the 3’ position.

6-Methoxyflavone: Has a methoxy group at the 6-position instead of the 4’ position.

Uniqueness: 4’-Methoxyflavonol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research .

Eigenschaften

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBBFGMVMNZMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218967 | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6889-78-7 | |

| Record name | 4'-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4'-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Methoxyflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328R9ELU9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

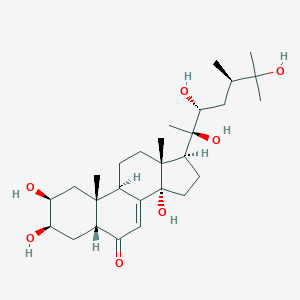

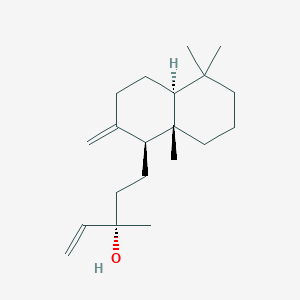

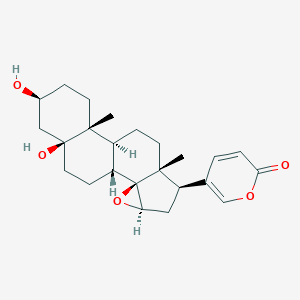

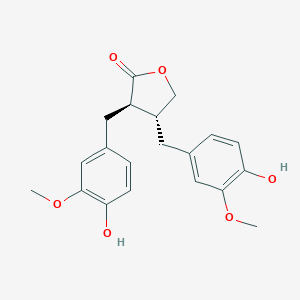

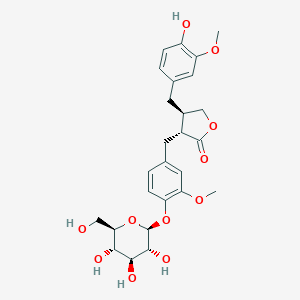

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.